Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate
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Overview
Description
Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate: is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a valerate backbone, which is further substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate typically involves the esterification of 5-(3,5-dichlorophenyl)-3-methyl-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions. Additionally, the chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis, amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: 5-(3,5-dichlorophenyl)-3-methyl-5-oxovaleric acid or corresponding ketones.
Reduction: 5-(3,5-dichlorophenyl)-3-methyl-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would vary based on the structure of the derivative and its target.
Comparison with Similar Compounds
- Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Comparison: this compound is unique due to its ester functionality, which imparts different chemical reactivity compared to amide derivatives like 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide. The ester group allows for hydrolysis and transesterification reactions, which are not possible with amides. Additionally, the presence of the 3,5-dichlorophenyl group in all these compounds contributes to their potential biological activities, but the specific effects would depend on the overall molecular structure and functional groups present.
Properties
IUPAC Name |
methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-8(4-13(17)18-2)3-12(16)9-5-10(14)7-11(15)6-9/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTFIYGZBXBYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC(=C1)Cl)Cl)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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